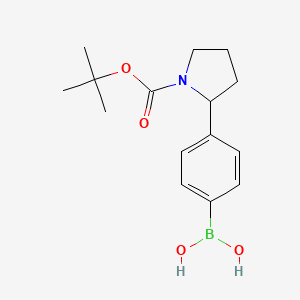

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

描述

属性

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBYFRAZYQMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules for pharmaceuticals and materials science.

Biology: In biological research, 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their biological activity.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates.

Industry: In materials science, this compound is used to create advanced materials with specific properties, such as polymers and nanomaterials.

作用机制

The mechanism by which 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The Boc-protected pyrrolidine ring provides stability and prevents unwanted side reactions.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the oxidative addition of the halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

相似化合物的比较

Structural and Physicochemical Properties

The biological and chemical behavior of benzeneboronic acids is highly dependent on substituent effects. Below is a comparative analysis of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid and structurally related compounds:

<sup>a</sup>log P values estimated using Hansch substituent constants (π) .

Reactivity in Cross-Coupling Reactions

- Steric Effects : The Boc-pyrrolidine group in this compound introduces steric hindrance, slowing Suzuki-Miyaura reaction rates compared to less bulky analogs like 4-(heptyloxy)benzeneboronic acid ().

- Electronic Effects : Electron-withdrawing groups (e.g., carboxyvinyl in ) increase boronic acid reactivity, enabling faster coupling under mild conditions.

生物活性

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNO

- CAS Number : 1027103-15-6

The presence of the Boc (tert-butyloxycarbonyl) group enhances the stability of the pyrrolidine moiety, potentially influencing the compound's biological interactions.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which can affect the function of glycoproteins and enzymes. Specifically, this compound may inhibit certain proteases or glycosidases by binding to their active sites, thereby modulating their activity.

1. Antitumor Activity

Recent studies have indicated that boronic acid derivatives exhibit antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

| HeLa (Cervical) | 4.5 |

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Research has demonstrated that they can disrupt bacterial cell wall synthesis and inhibit growth in Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 1: Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The study found that the compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, with an IC value of 5.2 µM .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of boronic acids against common pathogens. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 16 µg/mL, showcasing its potential as a lead compound in antibiotic development .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed Suzuki–Miyaura reactions, enabling the formation of C–C bonds between aryl/heteroaryl halides and its boronic acid group.

Key Reaction Parameters :

-

Catalyst : PdCl₂(dppf)-CH₂Cl₂ adduct or Pd(PPh₃)₄

-

Base : Cs₂CO₃ or K₃PO₄

-

Solvent : 1,4-Dioxane/water (1:1) or toluene

-

Temperature : 80–100°C

The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond . Steric effects from the Boc-pyrrolidine group influence regioselectivity, favoring couplings at less hindered positions .

Chemoselective Amide Condensation

In cooperative catalysis with DMAPO (4-(N,N-dimethylamino)pyridine N-oxide), this boronic acid facilitates dehydrative amide formation between carboxylic acids and amines.

Mechanistic Insights :

-

The boronic acid activates carboxylic acids via a tetrahedral boronate intermediate.

-

DMAPO enhances nucleophilicity of the amine.

| Carboxylic Acid | Amine | Amide Yield (with DMAPO) | Catalyst Loading | Source |

|---|---|---|---|---|

| 2-Phenylbutyric acid | Benzylamine | 99% | 5 mol% boronic acid, 5 mol% DMAPO | |

| Benzoic acid | Benzylamine | 97% | 5 mol% boronic acid, 5 mol% DMAPO |

The Boc-pyrrolidine group prevents undesired coordination with DMAPO, improving catalytic efficiency compared to simpler arylboronic acids .

Radical Cross-Coupling Reactions

Under photoredox conditions, this compound participates in halogen radical transfer (XRT) mechanisms for C(sp²)–C(sp³) bond formation.

Key Features :

-

Photocatalyst : 4CzIPN (organic) or Ir-based complexes

-

Additive : TBABr (tetrabutylammonium bromide)

-

Radical Source : Bromine radicals generated in situ

| Alkyl Boronic Acid | Aryl Halide | Product Yield | Conditions | Source |

|---|---|---|---|---|

| Cyclopentylboronic acid | 4-Bromoanisole | 41% | 4CzIPN, 1,4-dioxane, 20°C, 20h |

DFT calculations confirm bromine radicals activate the boronic acid’s empty p-orbital, enabling radical generation without requiring redox matching .

Chemoselectivity in Multi-Step Syntheses

The Boc-pyrrolidine group directs reactivity in multi-functional substrates:

Stability and Handling Considerations

-

Storage : −20°C under inert atmosphere to prevent deboronation.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) .

This compound’s versatility stems from its balanced Lewis acidity, steric profile, and compatibility with diverse reaction conditions. Ongoing research explores its utility in continuous-flow systems and asymmetric catalysis .

准备方法

General Synthetic Strategy

The preparation of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid typically follows a convergent approach, utilizing commercially available starting materials such as benzeneboronic acid and Boc-protected pyrrolidine derivatives. The synthetic pathway involves key transformations, including protection, functionalization, and coupling reactions, often facilitated by palladium catalysis.

Detailed Preparation Methods

The synthesis may vary depending on the availability of intermediates and desired scale. Below is a representative method based on current research and supplier data.

Stepwise Synthesis Overview

| Step | Reaction Type | Reagents/Catalysts | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection of Pyrrolidine | Di-tert-butyl dicarbonate, base | Dichloromethane | 0–25°C, 1–3 h | Ensures selectivity |

| 2 | Aromatic Borylation (if needed) | Boronic acid/ester, Pd(0) catalyst, base | Tetrahydrofuran | 50–80°C, 6–24 h | Suzuki–Miyaura conditions |

| 3 | Coupling (Suzuki Reaction) | Pd(PPh3)4, K2CO3, aryl halide derivative | Tetrahydrofuran | 60–80°C, 8–24 h | Key C–C bond formation |

| 4 | Purification | Recrystallization or chromatography | Various | Room temperature | Yields white crystalline solid |

Typical Example:

- Protection: Pyrrolidine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in dichloromethane at low temperature to yield Boc-protected pyrrolidine.

- Coupling: The Boc-protected pyrrolidine is then subjected to Suzuki coupling with a 4-bromophenylboronic acid (or similar aryl halide) using a palladium(0) catalyst and potassium carbonate as a base in tetrahydrofuran or dimethylformamide. The reaction is typically conducted at elevated temperatures (60–80°C) for several hours.

- Purification: The crude product is purified by column chromatography or recrystallization, yielding the target compound as a white crystalline solid.

Reaction Conditions and Optimization

Critical Parameters

- Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4) are preferred for high yields.

- Base: Potassium carbonate or sodium hydroxide are commonly used.

- Solvent: Tetrahydrofuran and dimethylformamide are effective, providing good solubility and reactivity.

- Temperature: Reaction temperatures range from room temperature to 80°C, depending on the substrates.

Yield and Purity Considerations

- Yields are typically in the range of 60–85%, depending on the purity of starting materials and optimization of reaction conditions.

- Purity is assessed by NMR and HPLC, with typical purity exceeding 95% after purification.

Data Table: Representative Synthetic Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (1–5 mol%) | Key for Suzuki coupling |

| Base | K2CO3 (2–3 equiv) | Ensures deprotonation and activation |

| Solvent | THF, DMF | Polar aprotic solvents are preferred |

| Temperature | 60–80°C | Elevated for efficient coupling |

| Reaction Time | 8–24 hours | Monitored by TLC or HPLC |

| Yield | 60–85% | After purification |

| Purity | >95% | Assessed by NMR/HPLC |

Research Findings and Notes

- The Boc group is essential for protecting the pyrrolidine nitrogen during the coupling process, preventing side reactions and decomposition.

- The boronic acid moiety allows for versatile downstream functionalization, making the compound a valuable intermediate in medicinal chemistry.

- The reaction is scalable and amenable to modifications, such as alternative bases or solvents, to improve yield or accommodate different functional groups.

Summary Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H22BNO4 |

| Molar Mass | 291.15 g/mol |

| Appearance | White crystalline solid |

| Storage Condition | 2–8°C |

| Solubility | Polar solvents (e.g., methanol) |

常见问题

Q. What are the recommended synthetic routes for 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves introducing the Boc-protected pyrrolidine moiety to a boronic acid-functionalized benzene ring. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DMF) to protect the pyrrolidine nitrogen .

- Cross-Coupling : Employ Suzuki-Miyaura coupling for boronic acid installation, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. HPLC validation (>97% purity) is critical, as seen in related Boc-protected boronic acids .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Moisture Sensitivity : Boronic acids are prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed, desiccated containers at -20°C , as recommended for structurally similar compounds .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Stability Testing : Monitor decomposition via periodic NMR or LC-MS to validate shelf life .

Q. What spectroscopic and analytical techniques are most effective for characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm Boc group integrity (tert-butyl signals at ~1.4 ppm) and boronic acid proton environment .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- HPLC : Quantify purity using C18 columns with acetonitrile/water mobile phases, referencing retention times of analogous compounds .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence reaction efficiency in cross-coupling applications?

Methodological Answer:

Q. How can researchers resolve contradictions in reported catalytic conditions for this compound?

Methodological Answer:

- Case Study : If a reaction fails under standard conditions (e.g., Pd(OAc)₂, K₂CO₃), troubleshoot via:

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers of pyrrolidine-containing products .

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to assign stereochemistry .

Q. How can decomposition pathways be identified and minimized during long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stress conditions (heat, humidity) and analyze degradation products via LC-MS .

- Additive Stabilization : Incorporate radical scavengers (e.g., BHT) or desiccants (molecular sieves) in storage vials .

Q. What are the key differences in reactivity between this compound and non-Boc-protected analogs?

Methodological Answer:

- Boc Deprotection Impact : Compare reaction rates before/after Boc removal (using TFA or HCl/dioxane).

- Boronic Acid Reactivity : The Boc group reduces electron density on the benzene ring, potentially slowing electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。